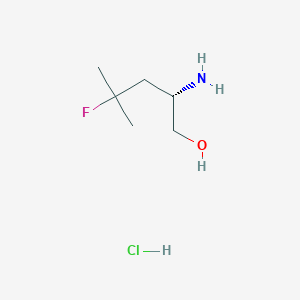

(2S)-2-amino-4-fluoro-4-methylpentan-1-ol;hydrochloride

CAS No.:

Cat. No.: VC20367785

Molecular Formula: C6H15ClFNO

Molecular Weight: 171.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H15ClFNO |

|---|---|

| Molecular Weight | 171.64 g/mol |

| IUPAC Name | (2S)-2-amino-4-fluoro-4-methylpentan-1-ol;hydrochloride |

| Standard InChI | InChI=1S/C6H14FNO.ClH/c1-6(2,7)3-5(8)4-9;/h5,9H,3-4,8H2,1-2H3;1H/t5-;/m0./s1 |

| Standard InChI Key | SLNXPYWUDZAXSP-JEDNCBNOSA-N |

| Isomeric SMILES | CC(C)(C[C@@H](CO)N)F.Cl |

| Canonical SMILES | CC(C)(CC(CO)N)F.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

(2S)-2-amino-4-fluoro-4-methylpentan-1-ol hydrochloride (molecular formula: C₆H₁₅ClFNO; molecular weight: 171.64 g/mol) features a five-carbon chain with critical functional groups: a primary alcohol (-CH₂OH), a secondary amine (-NH₂), and a fluorine atom at the 4-position adjacent to a methyl branch. The (2S) configuration confers chirality, necessitating enantioselective synthesis to isolate the desired stereoisomer.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| IUPAC Name | (2S)-2-amino-4-fluoro-4-methylpentan-1-ol;hydrochloride |

| Canonical SMILES | CC(C)(CC(CO)N)F.Cl |

| Isomeric SMILES | CC(C)(CC@@HN)F.Cl |

| InChI Key | SLNXPYWUDZAXSP-JEDNCBNOSA-N |

| PubChem CID | 71743226 |

The fluorine atom introduces electronegativity and steric effects, influencing both reactivity and potential biological interactions. The hydrochloride salt enhances solubility in polar solvents, a critical factor for in vitro assays.

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of (2S)-2-amino-4-fluoro-4-methylpentan-1-ol hydrochloride involves multi-step organic reactions, typically beginning with the construction of the fluorinated backbone. A common approach utilizes asymmetric catalysis to establish the (2S) configuration, followed by selective functional group protection and deprotection. Key steps include:

-

Fluorination: Introduction of fluorine via nucleophilic substitution or electrophilic agents.

-

Amination: Enantioselective addition of an amine group using chiral auxiliaries or enzymatic resolution.

-

Salt Formation: Reaction with hydrochloric acid to yield the hydrochloride salt.

Optimization Challenges

Yield optimization requires precise control of reaction parameters:

-

Temperature: Maintained between −78°C (for lithiation steps) and room temperature .

-

pH: Critical during amination to prevent racemization.

-

Catalysts: Chiral catalysts such as DIP-Cl (chlorodiisopinocamphenylborane) improve stereoselectivity .

Analytical Validation

Post-synthesis characterization employs:

-

Nuclear Magnetic Resonance (NMR): ¹⁹F NMR confirms fluorine incorporation, while ¹H/¹³C NMR resolves stereochemistry.

-

High-Performance Liquid Chromatography (HPLC): Chiral columns (e.g., ACE 3 AQ) verify enantiomeric purity ≥98% .

-

Mass Spectrometry (MS): CI-MS with methane reactant gas identifies molecular ions (m/z 171.64) .

Stability and Reactivity Profile

Thermal and pH Stability

The compound remains stable under standard laboratory conditions (25°C, pH 6–8) but degrades under extremes:

-

Acidic Conditions (pH <3): Protonation of the amine leads to decomposition.

-

Basic Conditions (pH >10): β-elimination reactions fragment the carbon backbone.

-

Elevated Temperatures (>100°C): Thermal decomposition generates fluorinated byproducts.

Reactivity in Derivative Formation

The primary alcohol and secondary amine serve as handles for derivatization:

-

Esterification: Reacts with acyl chlorides to form prodrug candidates.

-

Schiff Base Formation: Condensation with aldehydes yields imine intermediates for metal coordination complexes.

Future Research Directions

In Vivo Pharmacokinetics

Priority areas include:

-

Bioavailability Studies: Assessing oral absorption and half-life in animal models.

-

Metabolite Identification: Using LC-MS/MS to track fluorinated metabolites.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the methyl and fluorine substituents could optimize receptor selectivity and potency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume